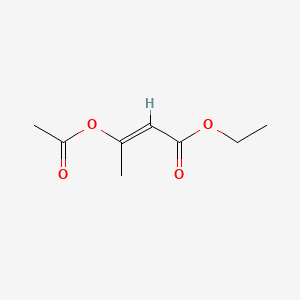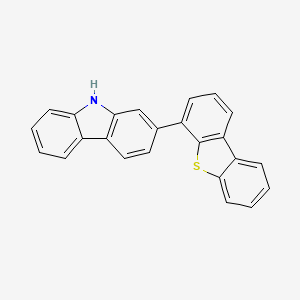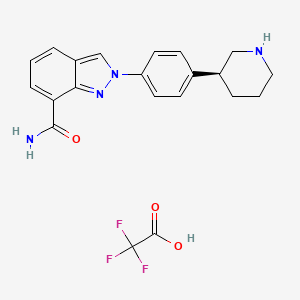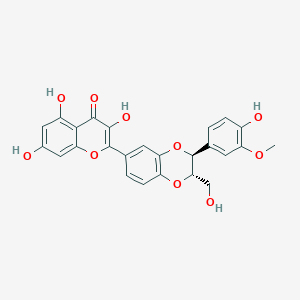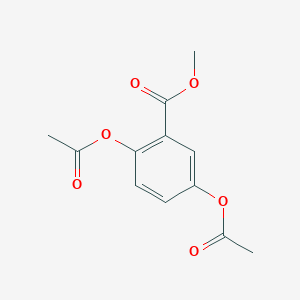
Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where two acetyloxy groups are attached to the benzene ring at the 2 and 5 positions, and a methyl ester group is attached to the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a similar structure but with a hydroxyl group instead of acetyloxy groups.
Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another derivative with trimethylsilyl groups instead of acetyloxy groups.
Uniqueness
Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester is unique due to the presence of two acetyloxy groups, which can significantly alter its chemical reactivity and biological activity compared to other benzoic acid derivatives. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
33757-85-6 |
|---|---|
分子式 |
C12H12O6 |
分子量 |
252.22 g/mol |
IUPAC名 |
methyl 2,5-diacetyloxybenzoate |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-9-4-5-11(18-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 |
InChIキー |
NPIIWDZVYIYQGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


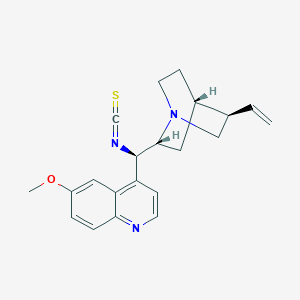
![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![[2,2,3,3,3-Pentafluoro-1,1-bis(trifluoromethyl)propyl] 2-fluoroprop-2-enoate](/img/structure/B12337603.png)

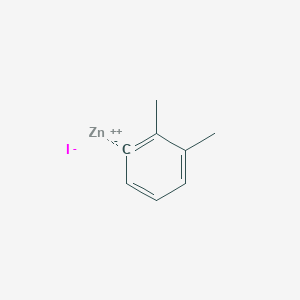
![2-Methyl-octahydropyrano[4,3-b]morpholine](/img/structure/B12337624.png)

